N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12FNO3S and a molecular weight of 245.273 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
N-(3-Cyclopropoxy-4-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Fluorophenyl)methanesulfonamide: This compound lacks the cyclopropoxy group, which may affect its chemical reactivity and biological activity.
N-(3-Amino-4-fluorophenyl)methanesulfonamide: The presence of an amino group instead of a cyclopropoxy group can lead to different chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO3S |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12FNO3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |
InChI Key |
BSYBZXRKOLKQFF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)OC2CC2 |
Origin of Product |
United States |
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